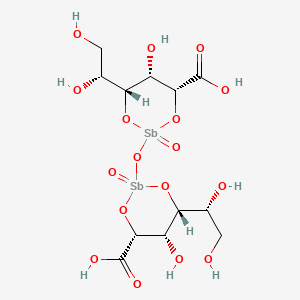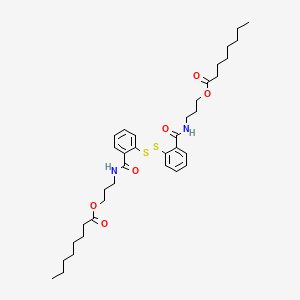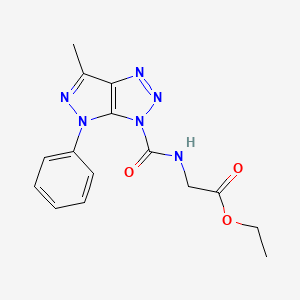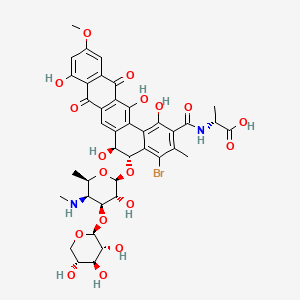
4-Bromopradimicin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromopradimicin A is a brominated derivative of pradimicin A, a member of the pradimicin family of antibiotics. Pradimicins are known for their broad-spectrum antifungal properties and unique mechanism of action. The addition of a bromine atom to the pradimicin A molecule enhances its chemical properties, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopradimicin A typically involves the bromination of pradimicin A. This process can be achieved through electrophilic aromatic substitution, where pradimicin A is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pradimicin A molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
化学反应分析
Types of Reactions: 4-Bromopradimicin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
科学研究应用
4-Bromopradimicin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromopradimicin A involves its binding to specific molecular targets. In the case of its antifungal activity, the compound binds to terminal D-mannosides on the cell wall of fungi, forming a ternary complex with calcium ions. This complex disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular pathways involved include the inhibition of cell wall synthesis and disruption of membrane function.
相似化合物的比较
4-Bromopradimicin A can be compared with other brominated derivatives of pradimicin and similar antifungal compounds:
Pradimicin A: The parent compound with similar antifungal properties but without the bromine atom.
Pradimicin B: Another derivative with different substituents on the pradimicin core structure.
Benanomicin: A related compound with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its enhanced chemical properties due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
153619-27-3 |
|---|---|
分子式 |
C40H43BrN2O18 |
分子量 |
919.7 g/mol |
IUPAC 名称 |
(2R)-2-[[(5S,6S)-4-bromo-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43BrN2O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI 键 |
ANBZRBNGTMXCMJ-KOIICSSNSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)Br)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)Br)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


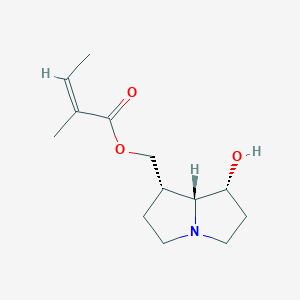

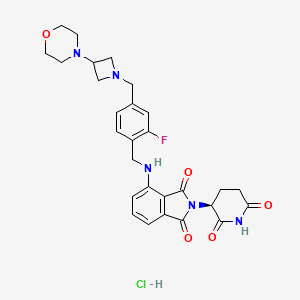
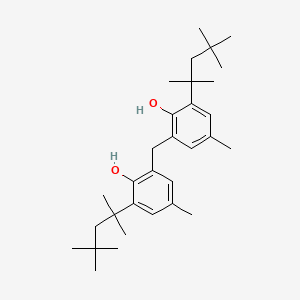
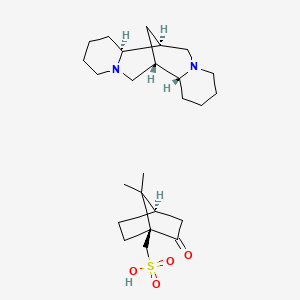
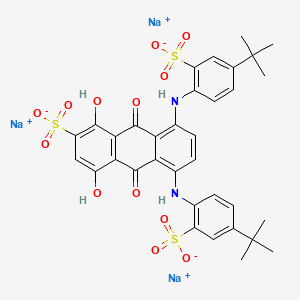
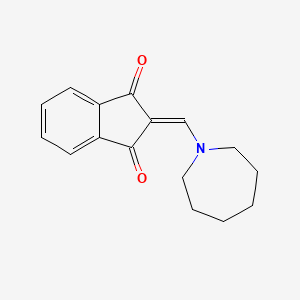


![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
